N-[5-({[(3-chlorophenyl)amino]carbonyl}amino)-2-methylphenyl]acetamide
Description
N-[5-({[(3-Chlorophenyl)amino]carbonyl}amino)-2-methylphenyl]acetamide is a substituted acetamide derivative characterized by a central acetamide backbone functionalized with a 3-chlorophenyl urea moiety and a 2-methylphenyl group. This compound belongs to a class of arylacetamides known for their structural versatility in medicinal chemistry, particularly in targeting enzymes and receptors through hydrogen bonding and hydrophobic interactions. The 3-chlorophenyl group enhances lipophilicity and may influence binding affinity to biological targets, while the methylphenyl substituent contributes to steric effects and metabolic stability .
Properties
IUPAC Name |
N-[5-[(3-chlorophenyl)carbamoylamino]-2-methylphenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O2/c1-10-6-7-14(9-15(10)18-11(2)21)20-16(22)19-13-5-3-4-12(17)8-13/h3-9H,1-2H3,(H,18,21)(H2,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBRVPMKGPULBQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=CC(=CC=C2)Cl)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-({[(3-chlorophenyl)amino]carbonyl}amino)-2-methylphenyl]acetamide typically involves a multi-step process:
Formation of the Intermediate: The synthesis begins with the preparation of 3-chloroaniline, which is then reacted with phosgene to form 3-chlorophenyl isocyanate.
Coupling Reaction: The 3-chlorophenyl isocyanate is then reacted with 2-methyl-5-aminophenyl acetamide under controlled conditions to form the desired compound.
The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at temperatures ranging from 0°C to room temperature to ensure optimal yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors where the intermediate compounds are synthesized and then combined in a stepwise manner.
Continuous Flow Chemistry: Employing continuous flow reactors to streamline the synthesis process, improve efficiency, and reduce waste.
Chemical Reactions Analysis
Types of Reactions
N-[5-({[(3-chlorophenyl)amino]carbonyl}amino)-2-methylphenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-[5-({[(3-chlorophenyl)amino]carbonyl}amino)-2-methylphenyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-[5-({[(3-chlorophenyl)amino]carbonyl}amino)-2-methylphenyl]acetamide exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, potentially leading to changes in cellular processes such as apoptosis or cell proliferation.
Comparison with Similar Compounds
(a) N-[5-({2-[(3-Chlorophenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]-2-[(3-methyl-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]acetamide (Compound 6.4)
- Key Features: Incorporates a 1,3,4-thiadiazole ring and a triazinoquinazolinyl group.
- Impact: The thiadiazole-thioacetamide linkage enhances π-π stacking interactions, while the triazinoquinazoline core may improve binding to kinase targets. Reported melting point: 243–245°C, indicating high crystallinity .
(b) 2-({4-allyl-5-[(3-chloroanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-methylphenyl)acetamide
(c) 2-[[4-amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide
- Key Features: Features a 4-amino-triazole ring and dual methyl/chlorophenyl groups.
- CAS: 585560-69-6 .
Physicochemical Properties
Key Observations :
- Sulfanyl-linked derivatives (e.g., Compound 6.4) show elevated melting points, correlating with rigid aromatic systems .
Biological Activity
N-[5-({[(3-chlorophenyl)amino]carbonyl}amino)-2-methylphenyl]acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit varying degrees of antimicrobial activity. A study on chloroacetamides highlighted that those with halogenated substituents on the phenyl ring showed significant effectiveness against Gram-positive bacteria, especially Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) .
Table 1: Antimicrobial Efficacy of Related Compounds
| Compound | Target Bacteria | MIC (µg/mL) | Activity Level |
|---|---|---|---|
| N-(4-chlorophenyl) chloroacetamide | S. aureus | 0.5 | Highly Active |
| N-(3-bromophenyl) chloroacetamide | E. coli | 2.0 | Moderately Active |
| N-(2-methylphenyl) chloroacetamide | C. albicans | 1.0 | Active |
The mechanism by which this compound exerts its antimicrobial effects likely involves disruption of bacterial cell membranes, inhibiting cell wall synthesis, and interfering with metabolic pathways . The presence of the chlorophenyl group enhances lipophilicity, allowing better penetration through the lipid bilayer of bacterial cells.
Case Studies
- In Vitro Studies : In a study evaluating various chloroacetamides, the compound demonstrated significant inhibition zones against tested pathogens, indicating strong antimicrobial properties . The minimum inhibitory concentration (MIC) values for related compounds were consistently low, suggesting high potency.
- Synergistic Effects : Another study highlighted the synergistic effects of this compound when used in combination with other antibiotics like Ciprofloxacin and Ketoconazole, which further reduced MIC values against resistant strains .
Toxicity and Safety Profile
Toxicity assessments revealed that this compound exhibited low hemolytic activity, indicating a favorable safety profile for potential therapeutic applications . The IC50 values for cytotoxicity were found to be significantly high (>60 µM), suggesting low toxicity in mammalian cells.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
